Positional Isomerism: Meta (CAS 2169570-32-3) vs. Ortho (CAS 160969-02-8) – Structural and Physicochemical Differentiation
The target compound (meta isomer, CAS 2169570-32-3) differs from its ortho counterpart (CAS 160969-02-8) solely in the relative position of the trifluoroethoxy and hydroxyethoxy substituents on the phenyl ring (1,3- vs. 1,2-substitution). This positional isomerism is expected to produce measurable differences in molecular properties including dipole moment, pKa of the phenolic ether, and chromatographic retention time. The ortho isomer is the established intermediate in silodosin synthesis, conferring high α₁A-adrenoceptor selectivity [1]. The meta isomer, by contrast, is not a silodosin intermediate and may exhibit distinct pharmacological or physicochemical profiles that are currently underexplored in the peer-reviewed literature [2]. Both isomers share the molecular formula C₁₀H₁₁F₃O₃ and molecular weight 236.19 g/mol, making them indistinguishable by mass spectrometry alone and requiring chromatographic separation for unambiguous identification .
| Evidence Dimension | Positional substitution pattern (phenyl ring connectivity) |
|---|---|
| Target Compound Data | Meta (1,3-) substitution: –OCH₂CF₃ at C3, –OCH₂CH₂OH at C1 of the phenyl ring |
| Comparator Or Baseline | Ortho (1,2-) substitution: –OCH₂CF₃ at C2, –OCH₂CH₂OH at C1 of the phenyl ring (CAS 160969-02-8) [1] |
| Quantified Difference | Substitution position shift from ortho to meta; no quantitative ΔlogP or ΔpKa data available from direct comparative studies |
| Conditions | Structural comparison based on SMILES notation and IUPAC nomenclature |
Why This Matters
For synthetic chemistry applications, the meta isomer provides a distinct regiochemical scaffold that may yield pharmacologically differentiated products compared to those derived from the ortho isomer, enabling exploration of novel intellectual property space.
- [1] SynZeal Research. Silodosin Impurity 17 (CAS 160969-02-8) – 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. Product Technical Datasheet. Accessed 2026-04-23. View Source
- [2] PubChem. Compound Summary for CID 124201812: 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. National Center for Biotechnology Information. Accessed 2026-04-23. View Source
